ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
The synthesis of ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by cyclization with ethyl acetoacetate and thiourea under acidic conditions. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring.
Cyclization: Further cyclization reactions can modify the thiazolopyrimidine core.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: It is used in research related to enzyme inhibition and protein binding studies.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-5-30-21(28)18-13(2)24-22-26(19(18)15-6-8-16(29-4)9-7-15)20(27)17(31-22)10-14-11-23-25(3)12-14/h6-12,19H,5H2,1-4H3/b17-10- |
InChI Key |
LCWAIOOZNMSNSX-YVLHZVERSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CN(N=C4)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C |
Origin of Product |
United States |
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